5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
CAS No.: 1187385-95-0
Cat. No.: VC3374739
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187385-95-0 |
---|---|
Molecular Formula | C10H13BrN2 |
Molecular Weight | 241.13 g/mol |
IUPAC Name | 5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine |
Standard InChI | InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Standard InChI Key | HSMOVVXVWDKSDQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1Br)N2CCCC2 |
Canonical SMILES | CC1=CC(=NC=C1Br)N2CCCC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine features a pyridine core with three key substituents: a bromine atom at position 5, a methyl group at position 4, and a pyrrolidin-1-yl group at position 2. The pyridine ring contains a nitrogen atom that contributes to the compound's basic properties, while the pyrrolidine substituent adds a second nitrogen center with distinct reactivity. This structural arrangement provides multiple sites for chemical modifications and reactions, making the compound versatile in synthetic applications.
The bromine substituent is particularly significant as it serves as a potential site for various coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, which are commonly employed in the synthesis of more complex molecules . These transformation possibilities significantly enhance the compound's utility as a building block in medicinal chemistry and related fields.
Physical and Chemical Properties
The key physical and chemical properties of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine are summarized in the following table:
Property | Value |
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CAS Number | 1187385-95-0 |
Molecular Formula | C10H13BrN2 |
Molecular Weight | 241.13 g/mol |
Physical State | Solid (at standard conditions) |
Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMSO) |
Chemical Reactivity | Reactive at the bromine position for cross-coupling reactions |
While specific physical property data for this exact compound is limited in the provided search results, similar brominated pyridine derivatives like 5-Bromo-2-(1-pyrrolidinyl)pyridine (which lacks the methyl group) have reported properties that may serve as approximations . These related compounds typically exhibit:
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Density around 1.5 g/cm³
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Boiling points over 300°C at atmospheric pressure
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LogP values around 2.5, indicating moderate lipophilicity
The presence of the methyl group in 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine would likely increase its lipophilicity slightly compared to the unmethylated analog.
Synthesis Methods
Purification and Characterization
After synthesis, 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine typically requires purification, which may involve recrystallization, column chromatography, or other standard purification techniques. Characterization is commonly performed using analytical methods such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
These techniques ensure the identity and purity of the synthesized compound prior to its use in subsequent applications.
Applications in Research and Industry
Role as a Chemical Building Block
Biological Activities and Pharmacological Properties
Derivatives and Related Compounds
Derivatives of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine have been investigated for various biological applications. The search results mention related compounds such as:
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4-(5-{[1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidin-3-ylamino]-methyl}-imidazol-1-ylmethyl)-benzonitrile, which contains a similar bromine-substituted pyridine moiety but with additional functional groups
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5-Bromo-2-(1-pyrrolidinyl)pyridine, which lacks the methyl group at position 4
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5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine, a more complex derivative with additional functional groups
These related compounds demonstrate the diversity of structures that can be developed using brominated pyridines as scaffolds, highlighting the importance of compounds like 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine as synthetic intermediates.
Future Research Directions
Synthetic Methodology Development
Future research involving 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine may focus on developing improved synthetic methodologies. Potential areas of investigation include:
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Greener synthesis approaches with reduced environmental impact
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One-pot synthetic procedures to improve efficiency
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Stereoselective transformations for asymmetric synthesis
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Flow chemistry adaptations for continuous processing
These advances would enhance the accessibility and utility of the compound for various applications, particularly in pharmaceutical research and development.
Exploration of Novel Applications
The versatility of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine as a building block suggests numerous opportunities for exploring novel applications. Potential research directions include:
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Development of new protein degraders targeting specific disease-related proteins
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Investigation of the compound's derivatives as pharmaceutical candidates
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Utilization in the synthesis of molecular probes for biological research
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Application in materials science, particularly for functional materials with specific electronic or optical properties
Research in these areas would expand the compound's utility beyond its current applications and potentially lead to significant advances in various fields.
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